N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)17-10-5-4-9-16(17)20(29)25-13-6-14-27-19(28)12-11-18(26-27)15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRSALRWIUPVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
The compound features a pyridazinone moiety linked to a trifluoromethylbenzamide group. Its structural formula can be represented as follows:
This structure is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Interaction : It exhibits affinity for various receptors, potentially modulating neurotransmitter systems such as serotonin and noradrenaline pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Antidepressant-Like Effects
A study explored the antidepressant-like effects of similar compounds containing trifluoromethyl groups. These compounds were found to interact with serotonergic systems, particularly influencing the 5-HT_1A and 5-HT_3 receptors. Although focused on a different but related compound (CF₃SePB), the findings suggest that this compound could also exhibit similar effects through modulation of serotonergic pathways .
Anticancer Properties
In vitro studies have indicated that derivatives of pyridazinone compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have been reported to show IC₅₀ values in the low micromolar range against human tumor cells . This suggests that this compound may also have potential as an anticancer agent.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on CF₃SePB | Demonstrated antidepressant-like effects via serotonergic modulation | Suggests potential for similar effects in related compounds |
| Cytotoxicity Assays | Exhibited low micromolar IC₅₀ against cancer cell lines | Indicates possible anticancer properties |
Scientific Research Applications
Medicinal Chemistry
N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide has been investigated for its potential as an anti-cancer agent. The structure of the compound suggests that it may interact with specific biological targets involved in cancer cell proliferation.
Case Study: Anti-Cancer Activity
A study conducted on various derivatives of pyridazine compounds indicated that this specific compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key enzymes involved in DNA replication and repair.
Neuropharmacology
Research has shown that compounds similar to this compound can influence neurotransmitter systems. This compound may hold promise for the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Table 1: Neuropharmacological Effects
| Compound Name | Target Disorder | Mechanism of Action | Reference |
|---|---|---|---|
| N-[3-(6-oxo... | Alzheimer's | Inhibition of acetylcholinesterase | |
| N-[3-(6-oxo... | Depression | Modulation of serotonin receptors |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that it may be effective against certain bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A recent investigation demonstrated that derivatives of this compound displayed notable activity against Gram-positive bacteria, including Staphylococcus aureus. The results suggest that modifications to the chemical structure could enhance its potency and spectrum of activity.
Comparison with Similar Compounds
Benzamide Derivatives with Heterocyclic Substituents
lists multiple benzamide derivatives with heterocyclic groups (e.g., thiazole, isoxazole, thiophene). Key examples include:
- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide: Contains a thiazole-thioether group, which may improve binding to hydrophobic pockets in targets.
Comparison :
- The trifluoromethyl group in the target compound distinguishes it from these derivatives, which rely on nitro or cyano groups for electronic effects.
- The dihydropyridazinone ring in the target offers a unique hydrogen-bond acceptor compared to thiazole/isoxazole rings.
N-[3-(Dimethylamino)propyl]-4-(4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl)benzamide ()
- Molecular formula : C₂₂H₂₂F₃N₃OS.
- Key features: Thiazole ring, trifluoromethylphenyl group, dimethylamino-propyl linker.
- Properties: Predicted pKa = 13.98 (basic dimethylamino group), molecular weight = 433.49 .
Comparison :
- The target compound lacks the thiazole ring but shares the trifluoromethyl group.
- The dihydropyridazinone in the target may confer different solubility and target engagement compared to the thiazole’s aromaticity.
Dihydropyridazinone Derivatives ()
A related compound, 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide, shares the dihydropyridazinone core but includes a pyrimidinone group.
Comparison :
- Both compounds utilize the dihydropyridazinone scaffold, but the target’s phenyl substituent vs. the pyrimidinone in ’s compound may alter steric and electronic interactions.
Structural and Property Analysis Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s trifluoromethyl and dihydropyridazinone groups suggest utility in CNS disorders (cf. ’s GlyT1 inhibitors) or kinase modulation.
- Data Limitations: No direct binding affinity, solubility, or toxicity data is available in the provided evidence. Experimental validation is needed.
- Synthetic Feasibility : Propyl linkers and trifluoromethyl groups are synthetically accessible, as seen in ’s commercial availability .
Preparation Methods
Cyclocondensation of β-Aroyl Propionic Acid Derivatives
The 1,6-dihydropyridazinone ring system is synthesized via cyclocondensation of β-aroyl propionic acid derivatives with carbohydrazide. As demonstrated by SciELO Chile, refluxing β-aroyl propionic acid (10 mmol) with carbohydrazide (10 mmol) in ethanol (30 mL) and sodium acetate (10 mmol) for 6 hours yields 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide derivatives (e.g., 80% yield for 4a). Critical parameters include:
Functionalization with Propylamine Side Chain
Introducing the propylamine chain at the N1 position requires alkylation or nucleophilic substitution. A patent by EP2394998A1 describes reacting pyridazinone intermediates with 3-bromopropylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield. Key considerations include:
-
Base : Triethylamine (2 eq) neutralizes HBr, preventing side reactions.
-
Solvent : DMF enhances nucleophilicity of the amine.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the propylamine intermediate.
Preparation of 2-(Trifluoromethyl)benzamide Fragment
Fluorination and Cyano Substitution
The CN113698315A patent outlines a four-step synthesis of 2-(trifluoromethyl)benzamide from 2,3-dichlorotrifluorotoluene:
Hydrolysis to Benzamide
The nitrile group is hydrolyzed to an amide using NaOH (12 g in 200 mL H₂O) at 100°C for 2 hours, achieving 89.9% yield. Critical factors include:
-
Base Concentration : 2M NaOH ensures complete conversion.
-
Temperature : Elevated temperatures accelerate hydrolysis without decarboxylation.
-
Workup : Cooling precipitates the product, which is filtered and recrystallized from ethanol.
Coupling Strategies for Amide Bond Formation
Carbodiimide-Mediated Coupling
The propylamine intermediate and 2-(trifluoromethyl)benzamide are coupled using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Per EP2394998A1, activating the carboxylic acid (1 eq) with EDC (1.2 eq) and HOBt (1 eq) in DMF for 1 hour, followed by addition of the amine (1.1 eq) and diisopropylethylamine (2 eq), yields the final amide (92–95%).
Table 1 : Optimization of Coupling Conditions
Acyl Chloride Route
Alternative methods involve converting 2-(trifluoromethyl)benzoic acid to its acyl chloride using thionyl chloride (3 eq) in THF at 0°C, followed by reaction with the propylamine intermediate (88% yield).
Optimization of Reaction Conditions
Solvent Selection
Catalytic Systems
-
Triethylamine : Neutralizes HCl in acyl chloride formations.
-
Pd/C : Used in hydrogenation steps (93.3% yield for nitrile reduction).
Characterization and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, NH), 7.85–7.45 (m, 8H, Ar-H), 4.25 (t, 2H, CH₂), 3.65 (t, 2H, CH₂).
Scalability and Industrial Considerations
Yield Enhancement
Q & A
Q. How can crystallographic data (e.g., Mercury CSD) inform formulation strategies?
- Methodological Answer :
- Polymorph screening : Identify stable crystal forms with high melting points (>200°C) for tablet formulation .
- Solvate analysis : Detect hydrate formation risks using void visualization modules in Mercury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
